molecular formula C14H14N2O2 B1298269 Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester CAS No. 54886-82-7

Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester

Cat. No.: B1298269
CAS No.: 54886-82-7
M. Wt: 242.27 g/mol
InChI Key: WNPXERAJUZOZFV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, also known as Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides .

Mode of Action

Carbamates, including Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, inhibit the acetylcholine esterase enzyme . This enzyme catalyzes the hydrolysis of acetylcholine (Ach), a neuromediator agent . The inhibition of this enzyme results in an increase in Ach at a nerve synapse .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapse . This can affect various downstream effects, including muscle contraction and heart rate.

Pharmacokinetics

Like other carbamates, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract .

Result of Action

The accumulation of acetylcholine due to the inhibition of acetylcholinesterase can lead to overstimulation of the muscles and glands controlled by the parasympathetic nervous system . This can result in symptoms such as muscle weakness, blurred vision, and excessive salivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate. For instance, the compound may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 1-(2-naphthalenyl)ethylidene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalenyl derivatives, while reduction can produce various hydrazinecarboxylate compounds .

Scientific Research Applications

Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl N-(1-naphthalen-2-ylethylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXERAJUZOZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358674
Record name Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54886-82-7
Record name Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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